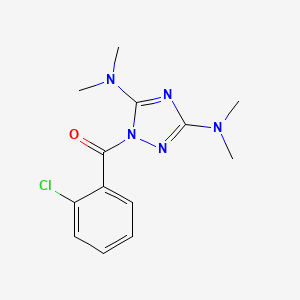

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone

Description

Properties

IUPAC Name |

[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUKUFKYHBRUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of dimethylamino groups via nucleophilic substitution. The final step often involves the attachment of the chlorophenyl group to the methanone moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its reactivity and stability make it a valuable intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The triazole ring and dimethylamino groups may facilitate binding to enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs and their properties based on the evidence:

| Compound Name | Substituents (Triazole/Phenyl) | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Notes | References |

|---|---|---|---|---|---|

| (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone (Target) | 3,5-(NMe₂); 2-Cl-phenyl | C₁₃H₁₅ClN₅O* | ~314.15 (estimated) | Hypothetical; no direct data available | — |

| (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone | 3,5-(NMe₂); 2,6-diCl-phenyl | C₁₃H₁₅Cl₂N₅O | 328.19 | Discontinued commercial product; ≥95% purity | |

| 3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-ylmethanone | 3,5-(NMe₂); 4-Me-phenyl | C₁₄H₁₉N₅O | 273.34 | >90% purity; used as a building block | |

| (1,2,4-Triazol-1-yl)(3,5-dinitrophenyl)methanone | Unsubstituted triazole; 3,5-NO₂-phenyl | C₉H₅N₅O₅ | 267.17 | Electron-withdrawing nitro groups; synthesized via benzoyl chloride coupling | |

| (2-Chlorophenyl)(5-(pyridin-4-yl)-1H-triazol-1-yl)methanone | Pyridinyl-triazole; 2-Cl-phenyl | C₁₅H₁₀ClN₅O | 311.73 | High purity (99%); potential bioactive scaffold |

*Estimated based on structural similarity to the dichloro analog.

Key Comparative Analysis

Substitution Impact on Reactivity and Solubility The 2-chlorophenyl group in the target compound likely enhances lipophilicity compared to the 4-methylphenyl analog (), which may improve membrane permeability but reduce aqueous solubility . Nitro groups (3,5-dinitrophenyl, ) introduce strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino groups in the target compound. This difference would influence electronic properties and reactivity in substitution or coupling reactions .

Synthetic Pathways The target compound’s synthesis likely parallels methods for its dichloro analog (), involving coupling of a 2-chlorobenzoyl chloride with 3,5-bis(dimethylamino)-1H-1,2,4-triazole under basic conditions (e.g., Cs₂CO₃) . In contrast, the 3,5-dinitrophenyl variant () employs nitro-substituted benzoyl chloride, requiring stringent control of reaction conditions to avoid side reactions .

The pyridinyl-triazole analog () highlights the versatility of triazole scaffolds in drug discovery, though specific biological data for the target compound remains speculative .

Biological Activity

(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-chlorophenyl)methanone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structure of this compound, featuring a triazole ring and chlorophenyl moiety, suggests various mechanisms of action that could be exploited for therapeutic purposes.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes:

- A triazole ring that is known for its role in biological activity.

- A 2-chlorophenyl group which may influence the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The triazole moiety can interact with various enzymes through hydrogen bonding and electrostatic interactions.

- Receptor Modulation : The chlorophenyl group may enhance binding affinity to specific receptors, influencing cellular signaling pathways.

- Anticancer Activity : Preliminary studies suggest that similar triazole derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential for further investigation into this compound's anticancer properties.

Cytotoxicity Studies

A comparative analysis of related compounds has shown varying levels of cytotoxic activity against human cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | MCF-7 (breast) | 19.35 |

| This compound | MCF-7 | TBD |

| (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone | MCF-7 | 14.34 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further studies are needed to establish the specific IC50 value for our compound against these cell lines.

Case Studies and Research Findings

Recent research has highlighted the potential of triazole derivatives in cancer therapy. For example:

- A study demonstrated that thiazolopyridazine derivatives exhibited high cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 6.90 to 51.46 μM . This suggests that modifications in the triazole structure can significantly impact biological activity.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds often correlates with their structural features:

- Electron-Withdrawing Groups : The presence of electron-withdrawing substituents (e.g., chloro groups) tends to enhance cytotoxicity.

- Hydrophobic Interactions : The chlorophenyl group may facilitate hydrophobic interactions with target proteins or cellular membranes.

Q & A

Q. What are the critical parameters for synthesizing this compound, and how do solvent choice and reflux duration influence yield?

- Methodological Answer : The synthesis involves condensation of substituted triazole precursors with benzaldehyde derivatives under reflux. Key parameters include:

- Solvent : Polar aprotic solvents like DMSO enhance reactivity but require careful temperature control to avoid decomposition .

- Catalyst : Glacial acetic acid (5 drops) facilitates imine formation during benzaldehyde coupling .

- Reflux Duration : Extended reflux (e.g., 18 hours for triazole precursor synthesis) improves cyclization but may reduce yield due to side reactions. A 65% yield was achieved under optimized DMSO reflux conditions .

- Workup : Ice-water quenching and ethanol-water recrystallization are critical for purity.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR/IR : Use H/C NMR to verify triazole ring substitution patterns and benzoyl group connectivity. IR can confirm carbonyl (C=O) and triazole (C=N) stretches .

- Single-Crystal X-ray Diffraction : Resolves ambiguities in molecular geometry. For example, triazole derivatives often exhibit planar configurations with bond lengths of ~1.30–1.35 Å (C=N) and ~1.45 Å (C-NH) .

- SHELXL Refinement : Addresses crystallographic disorder by refining anisotropic displacement parameters and validating hydrogen bonding networks .

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic disorder in the triazole ring system?

- Methodological Answer :

- Disorder Modeling : SHELXL’s PART instruction partitions disordered atoms (e.g., dimethylamino groups) into discrete sites with occupancy refinement .

- Hydrogen Bonding : Refine hydrogen atom positions using restraints (e.g., DFIX) to stabilize triazole-phenyl interactions. For example, N–H···O=C bonds (2.8–3.0 Å) are critical for crystal packing .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How to address discrepancies in biological activity data between enzyme assays and whole-organism studies?

- Methodological Answer :

- Metabolite Profiling : Use HPLC-MS (C18 column, 0.1% formic acid mobile phase) to identify metabolites like hydroxylated derivatives, which may explain reduced in vivo activity .

- Matrix Effects : Spike plant/animal matrices with internal standards (e.g., deuterated analogs) to quantify recovery rates. For triazole pesticides, recovery in cranberry matrices is validated at 70–110% .

- Dose-Response Correlation : Normalize in vitro IC values against in vivo bioavailability metrics (e.g., logP >3.5 may limit membrane permeability) .

Q. How to design SAR studies targeting the dimethylamino and chlorophenyl groups?

- Methodological Answer :

- Substituent Variation : Replace dimethylamino with electron-withdrawing groups (e.g., nitro) to study electronic effects on triazole ring basicity. Chlorophenyl analogs (e.g., 4-Cl vs. 2-Cl) can probe steric interactions .

- Crystallographic Overlays : Compare X-ray structures (e.g., CCDC entries) to identify conformational changes. For example, 2-chlorophenyl derivatives exhibit dihedral angles of 15–25° relative to the triazole plane .

- Biological Assays : Pair molecular docking (e.g., AutoDock Vina) with antifungal activity screens (e.g., Candida albicans MIC assays) to correlate substituent effects .

Data Contradiction Analysis

Q. How to resolve conflicting thermal stability data from TGA vs. DSC?

- Methodological Answer :

- Sample Purity : Recrystallize the compound (water-ethanol, 1:3 v/v) to remove amorphous impurities that skew TGA decomposition profiles .

- Heating Rate : Use slow DSC ramps (2°C/min) to detect glass transitions or polymorphic shifts missed by TGA.

- Cross-Validation : Compare with crystallographic data. For example, tight crystal packing (density >1.4 g/cm) correlates with higher melting points (>140°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.